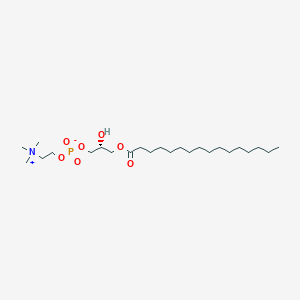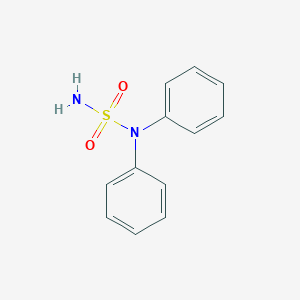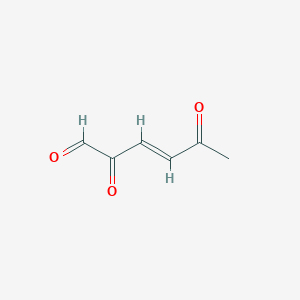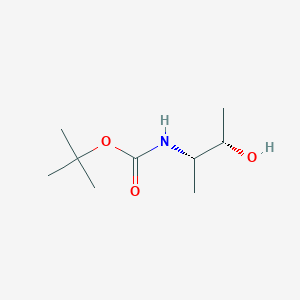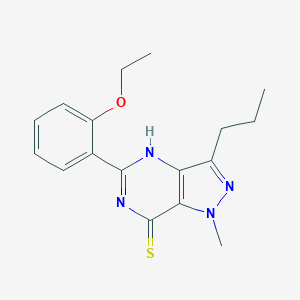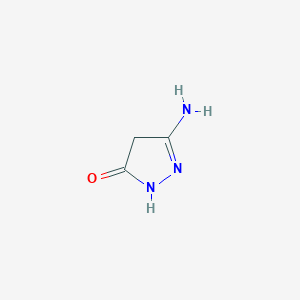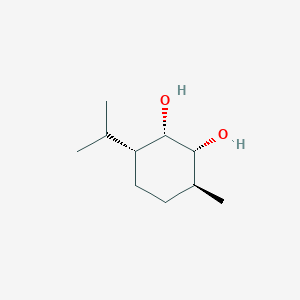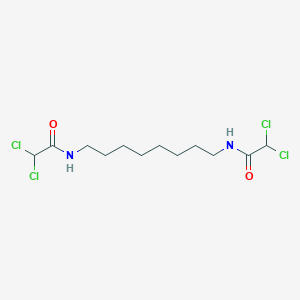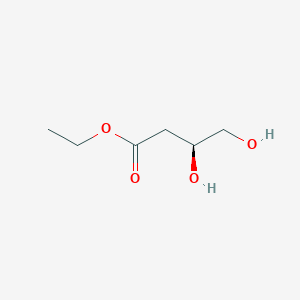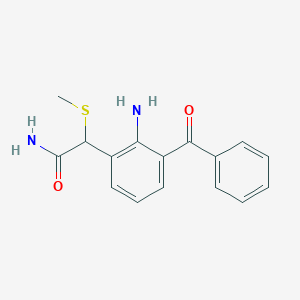
1,1-ビス(4-ヒドロキシフェニル)-2-フェニルブタ-1-エン
概要
説明
4-[1-(4-ヒドロキシフェニル)-2-フェニルブタ-1-エニル]フェノールは、その独特の構造と特性で知られる合成有機化合物です。2つのフェノール基とブテニリデンブリッジの存在を特徴とし、さまざまな化学反応や用途において汎用性の高い分子となっています。
2. 製法
合成経路と反応条件: 4-[1-(4-ヒドロキシフェニル)-2-フェニルブタ-1-エニル]フェノールの合成は、通常、4,4'-ジヒドロキシベンゾフェノンとプロピオフェノンの特定の条件下での反応によって行われます。反応は、水酸化ナトリウムなどの塩基とエタノールなどの溶媒の存在下で行われます。 混合物を還流温度に加熱し、結晶化によって生成物を単離する .
工業的生産方法: 工業規模では、この化合物の製造は同様の合成経路に従いますが、より高い収率と純度を得るために最適化された条件で行われます。 連続フローリアクターとカラムクロマトグラフィーなどの高度な精製技術を使用することで、4-[1-(4-ヒドロキシフェニル)-2-フェニルブタ-1-エニル]フェノールを効率的に製造することができます .
反応の種類:
一般的な試薬と条件:
酸化: クロム酸、過マンガン酸カリウム、過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的水素化。
置換: 臭素、硝酸、硫酸。
主な生成物:
酸化: キノンおよび関連化合物。
還元: ヒドロキノン。
置換: 元の化合物のハロゲン化およびニトロ化誘導体。
4. 科学研究における用途
4-[1-(4-ヒドロキシフェニル)-2-フェニルブタ-1-エニル]フェノールは、科学研究において幅広い用途を有しています:
科学的研究の応用
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol has a wide range of applications in scientific research:
作用機序
4-[1-(4-ヒドロキシフェニル)-2-フェニルブタ-1-エニル]フェノールの作用機序には、さまざまな分子標的および経路との相互作用が関与します:
類似化合物:
4,4'-スルホニルジフェノール: ポリカーボネートプラスチックの製造に使用されていることが知られています.
ビスフェノールA: プラスチックや樹脂の製造に広く使用されています.
4,4'-(1-フェニルエチリデン)ビスフェノール: 高性能ポリマーの合成に使用されています.
独自性: 4-[1-(4-ヒドロキシフェニル)-2-フェニルブタ-1-エニル]フェノールは、その独特の構造により、さまざまな化学修飾と用途が可能になることで際立っています。 2つのフェノール基とブテニリデンブリッジは、他の類似化合物と比べて独特の反応性を示します .
生化学分析
Biochemical Properties
1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene has been found to interact with estrogen receptors . The compound’s hydroxy groups were esterified with β-chloropropionate, β-bromopropionate, and acrylate functions, which reduced the estrogen receptor affinities of these compounds . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
In vitro studies have shown that 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene exerts growth inhibition effects on hormone-dependent MCF-7 cell lines . In vivo, it caused almost complete inhibition of the growth of hormone-dependent MXT M3.2 mouse mammary tumors .
Molecular Mechanism
The molecular mechanism of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene involves its interaction with estrogen receptors . The compound’s alkylating activities showed an irreversible mode of binding to the estrogen receptor . This binding interaction plays a significant role in its mechanism of action.
Temporal Effects in Laboratory Settings
The compound’s stability and degradation over time can be inferred from its thermal properties .
Dosage Effects in Animal Models
In animal models, 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene showed almost complete inhibition of the growth of hormone-dependent MXT M3.2 mouse mammary tumors . The effects varied with different dosages, indicating a dose-dependent response .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol typically involves the reaction of 4,4’-dihydroxybenzophenone with propiophenone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of 4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones.
Reduction: Reduction of the compound can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of phenolic groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Bromine, nitric acid, and sulfuric acid.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated derivatives of the original compound.
類似化合物との比較
4,4’-Sulfonyldiphenol: Known for its use in the production of polycarbonate plastics.
Bisphenol A: Widely used in the manufacture of plastics and resins.
4,4’-(1-Phenylethylidene)biphenol: Utilized in the synthesis of high-performance polymers.
Uniqueness: 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its dual phenolic groups and butenylidene bridge provide distinct reactivity compared to other similar compounds .
特性
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18/h3-15,23-24H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKSDMHGDYTXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238452 | |
| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91221-46-4 | |
| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091221464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene relate to its activity as an estrogen receptor modulator?
A1: 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene serves as a crucial building block for synthesizing (Z)-4-hydroxytamoxifen []. (Z)-4-hydroxytamoxifen itself is an active metabolite of tamoxifen, a well-known selective estrogen receptor modulator used in breast cancer treatment []. The presence of phenolic hydroxy groups in 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene is vital for its binding affinity to the estrogen receptor []. Modifications to these hydroxy groups, such as esterification or conversion to carbamates, ethers, or imidoesters, can significantly influence the compound's estrogen receptor affinity and antitumor properties [].
Q2: What is a practical application of the compound 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene in medicinal chemistry?
A2: 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene plays a critical role in a simplified and efficient synthesis of (Z)-4-hydroxytamoxifen []. This two-step synthesis utilizes a McMurry coupling reaction followed by selective crystallization, highlighting the compound's utility in producing this potent estrogen receptor modulator [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
